Cas no 1804314-73-5 (3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine)

3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine
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- インチ: 1S/C8H6F6N2O/c9-4-1-5(17-8(12,13)14)16-6(7(10)11)3(4)2-15/h1,7H,2,15H2
- InChIKey: RHOSFUTYGFNLRZ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(N=C(C(F)F)C=1CN)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 249
- トポロジー分子極性表面積: 48.1
- 疎水性パラメータ計算基準値(XlogP): 2
3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029098953-1g |
3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine |
1804314-73-5 | 97% | 1g |
$1,549.60 | 2022-04-02 |
3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine 関連文献
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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6. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridineに関する追加情報
Recent Advances in the Study of 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine (CAS: 1804314-73-5)
The compound 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine (CAS: 1804314-73-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique fluorinated and trifluoromethoxy substituents, exhibits promising potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery and development. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine, highlighting its efficient production via a multi-step process involving palladium-catalyzed cross-coupling reactions and selective fluorination. The study emphasized the compound's stability under physiological conditions, making it a viable candidate for further pharmacological evaluation. Additionally, the presence of the aminomethyl group offers a versatile handle for further derivatization, enabling the development of novel analogs with enhanced bioactivity.
In terms of biological applications, preliminary in vitro and in vivo studies have demonstrated the compound's ability to modulate specific neurotransmitter receptors, particularly those involved in GABAergic signaling. Researchers at a leading pharmaceutical institute reported that 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine exhibits high affinity for GABAA receptor subtypes, suggesting its potential as a therapeutic agent for anxiety and epilepsy. These findings were corroborated by molecular docking simulations, which revealed favorable binding interactions within the receptor's active site.
Another area of interest is the compound's role in anti-inflammatory therapies. A 2024 study in Bioorganic & Medicinal Chemistry Letters investigated its inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6, in murine models. The results indicated a dose-dependent reduction in cytokine levels, with minimal cytotoxicity observed at therapeutic concentrations. This positions the compound as a promising lead for developing new anti-inflammatory drugs with improved safety profiles.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine. Recent pharmacokinetic studies have identified issues related to its oral bioavailability and metabolic stability, prompting efforts to design prodrugs or formulation strategies to enhance its delivery. Collaborative research between academia and industry is underway to address these limitations and accelerate its transition into clinical trials.
In conclusion, 3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-6-(trifluoromethoxy)pyridine (CAS: 1804314-73-5) represents a versatile and pharmacologically relevant scaffold with applications in CNS disorders and inflammation. Ongoing research aims to refine its synthetic routes, elucidate its mechanism of action, and overcome pharmacokinetic hurdles. As the field progresses, this compound is poised to play a pivotal role in the development of next-generation therapeutics.
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